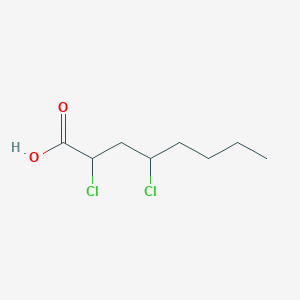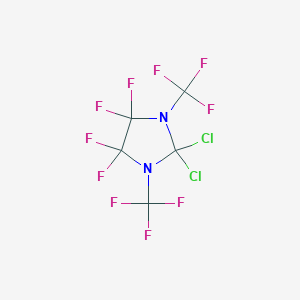
Bis(2-chloroethyl) (4-methyl-3-nitrophenyl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-chloroethyl) (4-methyl-3-nitrophenyl)phosphonate is an organophosphorus compound characterized by the presence of both chloroethyl and nitrophenyl groups attached to a phosphonate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-chloroethyl) (4-methyl-3-nitrophenyl)phosphonate typically involves the reaction of 4-methyl-3-nitrophenol with phosphorus oxychloride, followed by the addition of 2-chloroethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
-
Reaction of 4-methyl-3-nitrophenol with phosphorus oxychloride
Reagents: 4-methyl-3-nitrophenol, phosphorus oxychloride
Conditions: Reflux in an inert atmosphere
Product: Intermediate phosphorochloridate
-
Addition of 2-chloroethanol
Reagents: Intermediate phosphorochloridate, 2-chloroethanol
Conditions: Reflux in the presence of a base (e.g., pyridine)
Product: this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
Bis(2-chloroethyl) (4-methyl-3-nitrophenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phosphonates with various functional groups.
科学的研究の応用
Bis(2-chloroethyl) (4-methyl-3-nitrophenyl)phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential use as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Bis(2-chloroethyl) (4-methyl-3-nitrophenyl)phosphonate involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The chloroethyl groups can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition. The nitrophenyl group may also participate in interactions with the enzyme’s active site, enhancing the compound’s binding affinity.
類似化合物との比較
Bis(2-chloroethyl) (4-methyl-3-nitrophenyl)phosphonate can be compared with other similar organophosphorus compounds, such as:
Bis(2-chloroethyl) phosphonate: Lacks the nitrophenyl group, resulting in different reactivity and applications.
Bis(2-chloroethyl) (4-nitrophenyl)phosphonate: Similar structure but without the methyl group, leading to variations in chemical properties and biological activity.
Bis(2-chloroethyl) (4-methylphenyl)phosphonate:
The uniqueness of this compound lies in the combination of chloroethyl, nitrophenyl, and phosphonate groups, which confer specific chemical and biological properties that are not present in other similar compounds.
特性
| 93171-69-8 | |
分子式 |
C11H14Cl2NO5P |
分子量 |
342.11 g/mol |
IUPAC名 |
4-[bis(2-chloroethoxy)phosphoryl]-1-methyl-2-nitrobenzene |
InChI |
InChI=1S/C11H14Cl2NO5P/c1-9-2-3-10(8-11(9)14(15)16)20(17,18-6-4-12)19-7-5-13/h2-3,8H,4-7H2,1H3 |
InChIキー |
ZJTKSBKZLKCSGZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)P(=O)(OCCCl)OCCCl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-Cyclohexyl-N-(trimethylsilyl)-N-{2-[(trimethylsilyl)oxy]ethyl}urea](/img/structure/B14354249.png)


![2-[(4-Nitrophenyl)methyl]phenol](/img/structure/B14354310.png)

![7,7-Bis[(2-methoxyethoxy)methyl]-2,5,9,12-tetraoxatridecane](/img/structure/B14354332.png)
